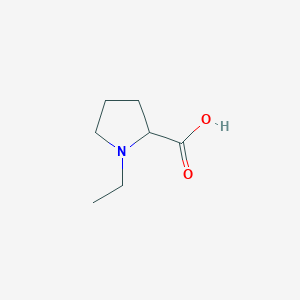

1-Ethylpyrrolidine-2-carboxylic acid

Description

Significance of Pyrrolidine (B122466) Carboxylic Acid Scaffolds in Organic Synthesis

The pyrrolidine ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and biologically active compounds. This five-membered nitrogen-containing heterocycle is a prevalent scaffold in medicinal chemistry. The significance of pyrrolidine carboxylic acid scaffolds, such as proline and its derivatives, is multifaceted:

Stereochemical Control: The rigid, cyclic structure of proline and its analogues provides a defined three-dimensional arrangement, which is crucial for controlling the stereochemistry of chemical reactions. wikipedia.orgnih.gov This makes them invaluable as chiral auxiliaries and organocatalysts in asymmetric synthesis, guiding the formation of a specific enantiomer of a desired product. wikipedia.orgnih.gov

Synthetic Versatility: The functional groups on the pyrrolidine carboxylic acid scaffold, namely the secondary amine (or tertiary amine in N-substituted derivatives) and the carboxylic acid, offer multiple points for chemical modification. This allows for the synthesis of a diverse library of compounds for drug discovery and other applications.

Structural Mimicry: In peptide chemistry, proline derivatives are used to introduce conformational constraints, mimicking or inducing specific secondary structures like β-turns or polyproline helices. nih.govorganic-chemistry.orgnih.gov

Academic Context and Research Trajectory of 1-Ethylpyrrolidine-2-carboxylic Acid

Research on this compound places it primarily in the context of a chiral building block for organic synthesis. Its academic trajectory is focused on its application as an intermediate in the synthesis of more elaborate molecules, including potential pharmaceutical candidates.

Key research findings and applications include:

Asymmetric Synthesis: The compound is utilized as a chiral auxiliary, a molecule that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. acs.org After the desired stereocenter is set, the auxiliary can be removed. This approach is fundamental in the enantioselective synthesis of complex molecules. acs.org

Intermediate for Complex Molecules: this compound serves as a precursor in multi-step synthetic pathways. The carboxylic acid and the tertiary amine functionalities allow for a range of chemical transformations. For example, the carboxylic acid can be converted to esters, amides, or alcohols, while the pyrrolidine ring remains a stable core structure.

Synthesis: The preparation of this compound can be achieved through the N-alkylation of pyrrolidine-2-carboxylic acid (proline) or its esters using an ethylating agent, such as ethyl bromide, under basic conditions.

The research surrounding this compound is often embedded within larger synthetic projects, where its preparation and subsequent reactions are steps towards a final target molecule.

Scope and Research Objectives for this compound Investigations

Future research involving this compound is likely to expand on its current applications and explore new possibilities. The primary objectives of these investigations would include:

Development of Novel Synthetic Methodologies: A key goal is to devise more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives, with a strong emphasis on controlling stereochemistry.

Application in Medicinal Chemistry: Researchers will likely continue to incorporate this scaffold into the design and synthesis of new therapeutic agents. By modifying the core structure, scientists can explore structure-activity relationships and develop compounds with improved pharmacological profiles.

Exploration in Organocatalysis: While proline itself is a well-established organocatalyst, there is scope to investigate N-substituted derivatives like this compound as catalysts for various asymmetric transformations. This could lead to the discovery of new catalytic systems with unique reactivity and selectivity.

Synthesis of Novel Materials: The rigid, chiral nature of this compound could be exploited in materials science for the creation of new polymers or supramolecular assemblies with defined architectures and properties.

Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.19 g/mol |

| CAS Number | 165552-33-0 |

| Appearance | Typically a solid |

| Chirality | Chiral |

Spectroscopic Data Highlights for this compound

| Spectroscopy Type | Characteristic Features |

| ¹H NMR | Signals corresponding to the ethyl group protons (typically a triplet and a quartet) and protons on the pyrrolidine ring and the acidic proton of the carboxylic acid. The ethyl group's proton signals are expected around δ ~1.0–1.5 ppm. |

| ¹³C NMR | A characteristic peak for the carbonyl carbon of the carboxylic acid is expected in the range of ~170–185 ppm. oregonstate.edu Other signals will correspond to the carbons of the ethyl group and the pyrrolidine ring. |

| Mass Spectrometry | The molecular ion peak would confirm the molecular weight of the compound. |

Structure

2D Structure

Propriétés

IUPAC Name |

1-ethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXFKYXSWNIWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethylpyrrolidine 2 Carboxylic Acid and Its Analogs

Classical Synthetic Routes to 1-Ethylpyrrolidine-2-carboxylic Acid

Classical approaches to synthesizing this compound and its analogs rely on well-established reaction pathways, including multistep preparations to build the heterocyclic scaffold and subsequent oxidation reactions to form the desired carboxylic acid moiety.

Conventional Multistep Preparations

Conventional syntheses often involve the sequential construction of the molecule, starting with the formation of the pyrrolidine (B122466) ring, followed by functional group interconversions.

The reaction between a cyclic imine like Δ¹-pyrroline and ethyl oxalate (B1200264) represents a potential, though not widely documented, pathway analogous to the Claisen condensation. In a typical Claisen condensation, an ester enolate attacks another ester molecule. For this specific reaction, Δ¹-pyrroline would first need to be deprotonated at the α-carbon (C5) to form a nucleophilic enolate equivalent. This enolate could then attack one of the electrophilic carbonyl carbons of ethyl oxalate.

The success of such mixed Claisen reactions often depends on one of the ester components being unable to form an enolate, thereby acting solely as an acceptor. Diethyl oxalate is an excellent acceptor for this reason. pressbooks.publibretexts.org The proposed reaction would proceed via nucleophilic acyl substitution, where the pyrroline (B1223166) enolate adds to a carbonyl group of ethyl oxalate, followed by the elimination of an ethoxide leaving group. The resulting intermediate, an α-keto ester, would then be hydrolyzed to yield the target carboxylic acid after the reduction of the imine bond and N-ethylation in subsequent steps. Pyrrolin-2-ones have been synthesized through the base-catalyzed condensation of ethyl oxalate with β-cyanoethylamines, demonstrating the reactivity of ethyl oxalate with related nitrogen-containing precursors. cdnsciencepub.com

| Reaction Type | Pyrroline Role | Ethyl Oxalate Role | Key Intermediate | Required Base |

|---|---|---|---|---|

| Mixed Claisen Condensation | Nucleophilic Donor (as enolate) | Electrophilic Acceptor | α-Keto ester derivative of pyrrolidine | Strong, non-nucleophilic base (e.g., LDA, NaH) |

The formation of the pyrrolidine ring is a fundamental step in the synthesis of this compound and its analogs. Various cyclization strategies are employed to construct this five-membered heterocyclic core.

One of the most powerful and versatile methods is the [3+2] dipolar cycloaddition of azomethine ylides with alkenes or alkynes. osaka-u.ac.jpacs.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors and react with dipolarophiles to form the pyrrolidine ring in a single, often highly stereocontrolled, step. acs.orgrsc.orgnih.gov This method allows for the creation of multiple stereocenters simultaneously. researchgate.net

Intramolecular cyclization is another major strategy. osaka-u.ac.jp These reactions involve a linear precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center, often separated by a four-carbon chain. The nucleophilic attack of the amine onto the electrophile closes the ring. Examples include:

Intramolecular SN2 reactions: An amino group can displace a leaving group on the fourth carbon atom to form the pyrrolidine ring. acs.org

Reductive amination: The cyclization of 1,4-dicarbonyl compounds with an amine can lead to the formation of the pyrrolidine ring.

Michael addition: Intramolecular aza-Michael addition of an amine to an α,β-unsaturated carbonyl system can also yield a pyrrolidine derivative. rsc.org

These methods provide robust and adaptable routes to a wide array of substituted pyrrolidines, which can then be further modified to yield the target compound. nih.govorganic-chemistry.org

| Method | Description | Key Advantages | Common Precursors |

|---|---|---|---|

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene or alkyne. osaka-u.ac.jpresearchgate.net | High stereocontrol, rapid complexity generation. acs.org | Imines of α-amino acids, alkenes with electron-withdrawing groups. |

| Intramolecular SN2 | Nucleophilic displacement of a leaving group by an amine within the same molecule. acs.org | Direct and reliable for simple systems. | 4-haloamines, amino tosylates. |

| Intramolecular Reductive Amination | Cyclization of a molecule containing both an amine and a carbonyl group (or precursor). | Forms C-N bond and sets stereochemistry. | Amino-aldehydes or amino-ketones. |

Oxidation Reactions in the Synthesis of this compound

A common final step in the synthesis of this compound involves the oxidation of a suitable precursor, where the carbon atom at the 2-position of the ring is already at a lower oxidation state.

The oxidation of an aldehyde to a carboxylic acid is a fundamental and efficient transformation in organic synthesis. ncert.nic.in A precursor such as 1-ethylpyrrolidine-2-carbaldehyde (B15500923) can be readily converted to the target carboxylic acid using a variety of oxidizing agents. smolecule.com

Common reagents for this conversion include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids. chemistrysteps.com

Chromic acid (H₂CrO₄) or Jones Reagent (CrO₃ in aqueous acid): These are classic and reliable reagents for this transformation, typically providing good yields. libretexts.org

Tollens' reagent (Ag(NH₃)₂⁺): A mild oxidizing agent that can selectively oxidize aldehydes. chemistrysteps.com

Sodium hypochlorite (B82951) (NaClO): A less hazardous alternative for certain oxidations. chemistrysteps.com

The reaction mechanism for many of these oxidations involves the formation of a gem-diol intermediate by the addition of water to the aldehyde, which is then oxidized to the carboxylic acid. libretexts.org

| Reagent | Typical Conditions | Key Characteristics |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous, basic or acidic | Very strong, inexpensive. chemistrysteps.com |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to RT | Strong, fast, and efficient. libretexts.org |

| Potassium Dichromate (K₂Cr₂O₇) | Aqueous acid, heat | Classic, strong oxidant. libretexts.org |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous/organic solvent | Mild, non-metal based. organic-chemistry.org |

Alternatively, the synthesis can proceed through a primary alcohol intermediate, such as (1-ethylpyrrolidin-2-yl)methanol. The direct oxidation of a primary alcohol to a carboxylic acid is a common synthetic operation. wikipedia.org This transformation typically requires strong oxidizing agents, as milder conditions may yield the corresponding aldehyde as the major product. masterorganicchemistry.com

The reaction is often performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure the reaction proceeds to completion. libretexts.orgchemguide.co.uk The oxidation proceeds in two stages: the alcohol is first oxidized to an aldehyde, which, under the vigorous reaction conditions, is further oxidized to the carboxylic acid. chemguide.co.uksavemyexams.com

Key reagents for this one-pot conversion include:

Acidified Potassium Dichromate(VI) (K₂Cr₂O₇/H₂SO₄): A standard reagent where the alcohol is refluxed with an excess of the oxidant. chemguide.co.uk

Potassium Permanganate (KMnO₄): A powerful and efficient reagent for converting primary alcohols directly to carboxylic acids. wikipedia.orgmasterorganicchemistry.com

Jones Oxidation (CrO₃/H₂SO₄): This reagent is also effective for the direct oxidation of primary alcohols to carboxylic acids. wikipedia.org

The choice of reagent can depend on the presence of other functional groups in the molecule that might be sensitive to the strong oxidizing conditions.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| K₂Cr₂O₇ / H₂SO₄ | Reflux | Requires excess oxidant to prevent aldehyde isolation. libretexts.orgchemguide.co.uk |

| KMnO₄ | Aqueous, alkaline, heat | Very powerful, can cleave other bonds if not controlled. wikipedia.orgmasterorganicchemistry.com |

| CrO₃ / H₂SO₄ (Jones Reagent) | Acetone | Strong and effective, but generates chromium waste. wikipedia.org |

Modern and Sustainable Approaches in this compound Synthesis

The synthesis of this compound and its analogs is increasingly guided by modern principles that prioritize sustainability and efficiency. These methods aim to reduce waste, minimize energy consumption, and streamline multi-step processes.

Green Chemistry Principles in Action

Green chemistry represents a fundamental shift in synthetic methodology, emphasizing the reduction or elimination of hazardous substances. In the context of pyrrolidine derivatives, this involves innovative techniques such as microwave-assisted synthesis, the use of solvent-free conditions, and biocatalysis.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. mdpi.comresearchgate.net While specific literature detailing the microwave-assisted synthesis of this compound is nascent, the N-alkylation of related pyrrolidine-fused chlorin (B1196114) systems has been successfully achieved using this technique. nih.govresearchgate.net In one example, the N-alkylation was performed with methyl 4-(bromomethyl)benzoate (B8499459) in DMF at 75°C, with the reaction completing in just 5 minutes under microwave irradiation. nih.govresearchgate.net

The direct amidation of carboxylic acids with amines, a reaction relevant to producing derivatives, has also been shown to be highly efficient under microwave conditions, often without the need for a solvent. mdpi.com These examples strongly suggest the applicability of microwave-assisted heating for the N-ethylation of a suitable pyrrolidine-2-carboxylic acid precursor, representing a significant step towards a more energy-efficient synthesis. mdpi.comnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Reactions for Related Syntheses

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours | mdpi.comnih.gov |

| Energy Efficiency | Lower (bulk heating) | Higher (direct molecular heating) | mdpi.com |

| Solvent Use | Often requires solvents | Can enable solvent-free conditions | mdpi.com |

| Yields | Variable | Generally good to excellent | mdpi.com |

Eliminating solvents is a core principle of green chemistry, as it reduces waste and potential environmental contamination. mdpi.com The direct synthesis of amides from carboxylic acids and amines has been effectively demonstrated under solvent-free conditions, catalyzed by ceric ammonium (B1175870) nitrate (B79036) and assisted by microwave heating. mdpi.com This approach avoids the use of volatile organic compounds and simplifies product isolation. Applying such a solvent-free protocol to the synthesis of amide derivatives of this compound could offer a significantly greener alternative to traditional solution-phase chemistry.

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. Carboxylic acid reductases (CARs), for instance, can catalyze the reduction of a wide array of carboxylic acids to their corresponding aldehydes, which are versatile intermediates. researchgate.net While this specific transformation moves away from the target acid, it highlights the potential of enzymes to selectively modify the carboxylic acid group.

More directly relevant is the use of lipases for the one-pot conversion of carboxylic acids into substituted amides. conicet.gov.ar This process typically involves an initial enzyme-catalyzed esterification in an alcohol solvent (like ethanol), followed by aminolysis upon the addition of an amine. conicet.gov.ar This method is advantageous as it can be applied to various carboxylic acids, including cyclic ones, and proceeds under mild conditions, often with high regioselectivity. conicet.gov.ar

N-Alkylation Strategies for Pyrrolidine-2-carboxylic Acid Derivatives

The most direct and common route to this compound involves the N-alkylation of a pyrrolidine-2-carboxylic acid precursor. This strategy focuses on selectively introducing an ethyl group onto the nitrogen atom of the pyrrolidine ring.

A typical laboratory-scale synthesis involves the alkylation of pyrrolidine-2-carboxylic acid (proline) or its ester derivative with an ethyl halide, such as ethyl iodide or bromoethane, in the presence of a base. google.com Using an ester form of the starting material, like ethyl pyrrolidine-2-carboxylate, can protect the carboxylic acid functionality and improve regioselectivity. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Following N-alkylation, the ester group is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product. Basic hydrolysis is often preferred as it is milder and less likely to cause racemization.

Table 2: Common Reagents for N-Alkylation of Pyrrolidine-2-Carboxylate

| Component | Example Reagents | Role | Reference |

|---|---|---|---|

| Pyrrolidine Precursor | Pyrrolidine-2-carboxylic acid, Ethyl pyrrolidine-2-carboxylate | Starting material | |

| Alkylating Agent | Ethyl iodide, Bromoethane, Diethyl sulfate (B86663) | Source of the ethyl group | google.com |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) | Promotes deprotonation of the amine |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Reaction medium | |

This N-alkylation approach is a cornerstone in the synthesis of many pyrrolidine-containing pharmaceuticals and is readily adaptable for producing this compound. nih.gov

Derivatization Reactions of this compound Precursors

The synthesis of this compound often begins with its immediate, non-ethylated precursor, pyrrolidine-2-carboxylic acid, commonly known as proline. Derivatization of this precursor is a critical step, primarily to protect its functional groups—the secondary amine and the carboxylic acid—to ensure regioselectivity during the subsequent addition of the ethyl group.

One of the most common derivatization strategies involves the protection of the carboxylic acid group, typically by converting it into an ester, such as a methyl or ethyl ester. This is often achieved through Fischer esterification, which involves reacting proline with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid. This protection prevents the acidic proton of the carboxylic acid from interfering with subsequent reactions, particularly the N-alkylation step where the ethyl group is introduced.

Another significant class of derivatization reactions involves the conversion of the carboxylic acid moiety into an amide. This can be accomplished by reacting a protected proline derivative with an amine in the presence of a coupling agent. Such reactions are fundamental in peptide synthesis, where the pyrrolidine ring of proline is incorporated into a larger peptide chain. Furthermore, proline itself can be derivatized to create chiral derivatization reagents used in analytical chemistry. For instance, L-proline can be reacted with other molecules to form a reagent that is then used to label chiral amines, allowing for their separation and sensitive detection using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

The table below summarizes common derivatization reactions for pyrrolidine-2-carboxylic acid.

Table 1: Derivatization Reactions of Pyrrolidine-2-carboxylic Acid

| Derivatization Type | Reagents | Functional Group Targeted | Purpose |

|---|---|---|---|

| Esterification | Ethanol (B145695), Sulfuric Acid | Carboxylic Acid | Protection during N-alkylation |

| Amide Formation | Amine, Coupling Agents (e.g., EDC, HOBt) | Carboxylic Acid | Synthesis of peptides and other complex molecules |

Synthesis of Pyrrolidine Carboxylic Acid Derivatives from Biomass Feedstocks

The increasing focus on sustainable chemical manufacturing has spurred research into the use of renewable biomass as a starting material for valuable compounds, including derivatives of pyrrolidine carboxylic acid. These strategies leverage platform chemicals that can be readily obtained from the breakdown of lignocellulosic biomass.

A prominent example is the synthesis of N-substituted-5-methyl-2-pyrrolidones from levulinic acid. nih.gov Levulinic acid is a versatile platform chemical produced from the acid-catalyzed dehydration of C6 sugars (hexoses) found in biomass. d-nb.info The conversion to pyrrolidones—which are the lactams (cyclic amides) of 4-aminopentanoic acid derivatives—is typically achieved through a process called reductive amination. nih.govd-nb.info This one-pot reaction involves reacting levulinic acid with a primary amine in the presence of a hydrogenation catalyst (such as those based on palladium, platinum, or ruthenium) and a hydrogen source. nih.govnih.gov The reaction proceeds through the formation of an imine intermediate, which is then cyclized and reduced to yield the corresponding N-substituted pyrrolidone. d-nb.info This method provides a green pathway to a class of compounds structurally related to pyrrolidine carboxylic acids.

Another viable biomass-derived feedstock is succinate (B1194679), which can be produced via the fermentation of sugars. Battelle has developed a process for the thermo-catalytic conversion of succinate into pyrrolidones, particularly N-methyl-2-pyrrolidone (NMP), using novel rhodium-based catalysts.

On a fundamental biological level, proline (pyrrolidine-2-carboxylic acid) itself is synthesized in many organisms from amino acid precursors derived from biomass. The biosynthesis pathway typically starts from L-glutamic acid or L-arginine, both of which are primary metabolites found in all living organisms. proquest.comnumberanalytics.com While this is a biochemical synthesis rather than a chemical one, it represents the most fundamental route from biomass to the core pyrrolidine carboxylic acid structure.

The following table outlines key pathways for synthesizing pyrrolidine derivatives from biomass feedstocks.

Table 2: Synthesis of Pyrrolidine Derivatives from Biomass

| Biomass Feedstock | Platform Chemical | Target Pyrrolidine Derivative | Key Process / Catalyst |

|---|---|---|---|

| C6 Sugars (e.g., from Cellulose) | Levulinic Acid | N-substituted-5-methyl-2-pyrrolidones | Reductive Amination (e.g., Pt, Pd, Ru catalysts) nih.govd-nb.info |

| Sugars | Succinate | N-methyl-2-pyrrolidone | Thermo-catalytic conversion (Rh-based catalysts) |

These approaches highlight the potential of biomass as a sustainable alternative to petroleum-based feedstocks for the production of valuable N-heterocyclic compounds.

Stereochemical Aspects and Chiral Recognition in 1 Ethylpyrrolidine 2 Carboxylic Acid Research

Inherent Chirality of 1-Ethylpyrrolidine-2-carboxylic Acid

This compound, a derivative of the amino acid proline, possesses inherent chirality due to the presence of a stereogenic center. The carbon atom at the 2-position of the pyrrolidine (B122466) ring (C2) is bonded to four different substituents: a hydrogen atom, a carboxylic acid group, the nitrogen atom of the ring, and the C3 carbon of the ring. This configuration makes the C2 carbon a chiral center, giving rise to two non-superimposable mirror images, or enantiomers: (S)-1-Ethylpyrrolidine-2-carboxylic acid and (R)-1-Ethylpyrrolidine-2-carboxylic acid.

The chirality of this molecule is a fundamental aspect of its chemical and biological identity. The spatial arrangement of the groups around the chiral center dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems. This is a critical consideration in fields like drug discovery and development, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

Enantioselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is a key objective for its application in various fields. Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer in high yield. researchgate.net Several strategies have been developed to achieve this, often starting from chiral precursors or employing chiral catalysts.

One common approach is the N-alkylation of a chiral proline derivative. This involves protecting the carboxylic acid group of L-proline or D-proline, followed by the introduction of an ethyl group onto the nitrogen atom. Subsequent deprotection of the carboxylic acid yields the desired (S) or (R) enantiomer of this compound, respectively. mdpi.com The use of optically pure starting materials from the "chiral pool," such as natural amino acids, is a cornerstone of many enantioselective syntheses. mdpi.com

Another strategy involves the stereoselective reduction of a precursor molecule. For instance, the enantioselective synthesis of related 2-substituted pyrrolidines has been achieved through biocatalytic methods, such as the use of transaminases to trigger cyclization of ω-chloroketones, yielding chiral pyrrolidines with high enantiomeric excess. nih.gov Similar enzymatic or catalytic hydrogenation approaches can be envisioned for the synthesis of enantiomerically pure this compound. For example, a patent describes a method for preparing pyrrolidine-2-carboxylic acid derivatives where a catalytic hydrogenation of a double bond in a chiral precursor yields the cis isomer without racemization at the C2 position. google.com

A variety of synthetic methods for producing chiral pyrrolidines have been documented, including those that start from acyclic precursors and form the ring through cyclization reactions. mdpi.com These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the newly formed chiral centers.

Stereochemical Determination Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers, making it an essential tool for assessing the enantiomeric purity of this compound. nih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The selection of the CSP is crucial for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are known for their broad selectivity and are frequently used for the separation of chiral carboxylic acids and their derivatives. researchgate.netresearchgate.net For instance, a study on the separation of pyrrolidone derivatives utilized chlorinated chiral stationary phases like Lux Cellulose-2 and Lux i-Cellulose-5, demonstrating good resolution between enantiomers. nih.gov The mobile phase composition, including the type of organic modifier and the presence of additives, also plays a significant role in the separation efficiency. researchgate.netnih.gov

Table 1: Examples of Chiral Stationary Phases for Pyrrolidine Derivatives

| Chiral Stationary Phase | Type | Potential Application |

| Lux Cellulose-2 | Chlorinated Polysaccharide | Separation of pyrrolidone derivatives nih.gov |

| Lux i-Cellulose-5 | Chlorinated Polysaccharide | Separation of pyrrolidone derivatives nih.gov |

| Chirobiotic T | Macrocyclic Glycopeptide | Separation of chiral acids researchgate.net |

| Chiralpak AD-H | Amylose derivative | Separation of pyrrolidine acetamide (B32628) enantiomers nih.gov |

It is important to note that the separation of chiral carboxylic acids can sometimes be challenging, but it is indeed possible with the appropriate choice of column and conditions. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of molecules, and with the use of specific techniques, it can also be employed for stereochemical assignment. wordpress.com For chiral molecules like this compound, NMR can help in determining the relative and absolute configuration.

One common NMR-based method involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). A CSA, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, can form diastereomeric complexes with the enantiomers of a chiral amine. researchgate.net This interaction leads to different chemical shifts for the corresponding protons and carbons in the NMR spectra of the two enantiomers, allowing for their differentiation and quantification. researchgate.net For instance, a study showed that (18-crown-6)-2,3,11,12-tetracarboxylic acid is an effective chiral NMR solvating agent for determining the enantiomeric excess of chiral pyrrolidines. researchgate.net

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of atoms, which is invaluable for determining the relative stereochemistry in rigid or cyclic systems. wordpress.com Furthermore, computational predictions of NMR chemical shifts can aid in distinguishing between different isomers, such as N-alkylated versus O-alkylated products in synthesis. nih.gov

Conformational Analysis of this compound and its Derivatives

The five-membered pyrrolidine ring of this compound is not planar and can adopt various puckered conformations. The conformational landscape of proline and its derivatives is well-studied and provides insights into the probable conformations of this compound. nih.gov The puckering of the pyrrolidine ring is typically described as either "endo" (Cγ-exo) or "exo" (Cγ-endo), which refers to the displacement of the Cγ and sometimes Cβ atoms from the plane defined by the other ring atoms.

Computational studies on N-acetyl-L-proline-N',N'-dimethylamide, a model for N-alkylated proline derivatives, have shown that the dominant conformation in both the gas phase and in solution is the polyproline II (PPII) structure, which features a trans prolyl peptide bond. nih.gov The conformational preferences can be influenced by the solvent environment. nih.gov Spectroscopic techniques, such as 2D-IR spectroscopy, combined with theoretical calculations, can be used to study the conformational behavior of proline derivatives in solution. researchgate.net

Chiral Catalysis Involving this compound Derivatives

Derivatives of proline and other chiral pyrrolidines are widely recognized as powerful organocatalysts in a variety of asymmetric transformations. nih.govnih.gov These catalysts operate through the formation of transient chiral intermediates, such as enamines or iminium ions, which then react enantioselectively with a substrate. nih.gov

The general principle of proline-based organocatalysis involves the secondary amine of the pyrrolidine ring reacting with a carbonyl compound to form a chiral enamine. This enamine then attacks an electrophile, and the chirality of the proline scaffold directs the attack to one face of the enamine, leading to the formation of a product with high enantiomeric excess. The carboxylic acid group of proline can also play a crucial role by acting as a proton shuttle or by forming hydrogen bonds to activate the electrophile. nih.gov

While direct catalytic applications of this compound itself are less commonly reported than for proline, its derivatives, particularly amides and sulfonamides, have been successfully employed as organocatalysts. For example, proline sulfonamides have been used in enantioselective aldol (B89426) reactions. nih.gov The N-substituent can be modified to fine-tune the catalyst's solubility, steric properties, and catalytic activity. The development of custom-made amine catalysts, such as chiral anthranilic pyrrolidine derivatives, for enantioselective Michael reactions highlights the versatility of the pyrrolidine scaffold in chiral catalysis. rsc.org These catalysts often exhibit divergent stereocontrol, where both steric hindrance and hydrogen-bonding interactions contribute to the stereochemical outcome. rsc.org

Advanced Spectroscopic and Analytical Characterization of 1 Ethylpyrrolidine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Ethylpyrrolidine-2-carboxylic acid, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the ethyl group, the pyrrolidine (B122466) ring, and the carboxylic acid. The acidic proton of the carboxyl group (-COOH) is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region. libretexts.orglibretexts.orglibretexts.org This significant downfield shift is characteristic of carboxylic acid protons due to the electronegativity of the oxygen atoms and anisotropy from the C=O bond. libretexts.orglibretexts.orglibretexts.org

Protons on the carbon adjacent to the carboxylic acid (the α-carbon at position 2 of the ring) are deshielded and are expected to resonate in the 2.0-3.0 ppm range. libretexts.orglibretexts.org The protons of the ethyl group attached to the nitrogen atom will also be shifted downfield. The methylene (B1212753) protons (-CH₂-) of the ethyl group will likely appear as a quartet, coupled to the methyl protons, while the methyl protons (-CH₃) will appear as a triplet. The remaining protons on the pyrrolidine ring will produce complex multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet |

| H-2 (pyrrolidine ring) | 2.0 - 3.0 | Multiplet |

| -N-CH₂ -CH₃ (ethyl) | ~2.5 - 3.0 | Quartet |

| Ring Protons (H-3, H-4, H-5) | ~1.5 - 2.5 | Multiplets |

¹³C NMR Spectroscopic Analysis

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid group is the most deshielded, with its signal appearing in the 160-180 ppm range. libretexts.orglibretexts.org This is a characteristic chemical shift for carboxylic acid derivatives. libretexts.orgoregonstate.edu The carbons of the pyrrolidine ring and the ethyl group will appear at higher field. The carbon atom at position 2 of the pyrrolidine ring, being attached to both the nitrogen and the carboxyl group, will be significantly deshielded compared to the other ring carbons. Similarly, the methylene carbon of the ethyl group, being directly attached to the nitrogen, will be more deshielded than the terminal methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (carboxyl) | 160 - 180 |

| C-2 (pyrrolidine ring) | 60 - 70 |

| -N-C H₂-CH₃ (ethyl) | 45 - 55 |

| C-5 (pyrrolidine ring) | 45 - 55 |

| C-3, C-4 (pyrrolidine ring) | 20 - 40 |

Advanced 2D NMR Techniques for Structural Elucidation (e.g., COSY)

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) are invaluable for confirming the structural assignments made from 1D NMR data. A ¹H-¹H COSY experiment on this compound would reveal correlations between adjacent, non-equivalent protons. Key expected correlations would include:

A cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

Cross-peaks between the proton at C-2 and the adjacent protons at C-3 of the pyrrolidine ring.

Correlations among the interconnected protons at positions C-3, C-4, and C-5, helping to trace the spin system around the ring.

This information allows for unambiguous assignment of the proton signals and solidifies the structural elucidation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

A very prominent and broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orglibretexts.orgorgchemboulder.comspectroscopyonline.com Superimposed on this broad band are the sharper C-H stretching absorptions from the alkyl portions of the molecule. orgchemboulder.com Another key feature is the intense carbonyl (C=O) stretching absorption, which for a saturated carboxylic acid, typically appears between 1760 and 1690 cm⁻¹. orgchemboulder.comspectroscopyonline.com The spectrum also shows a C-O stretching vibration between 1320 and 1210 cm⁻¹ and O-H bending vibrations. orgchemboulder.comspectroscopyonline.com

Table 3: Characteristic IR Absorption Bands for this compound

| Absorption Band (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 (Broad) | O-H Stretch | Carboxylic Acid |

| 2980 - 2850 (Medium) | C-H Stretch | Alkyl (Ethyl & Pyrrolidine) |

| 1760 - 1690 (Strong) | C=O Stretch | Carboxylic Acid |

| 1440 - 1395 (Medium) | O-H Bend | Carboxylic Acid |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural details of a compound through ionization and analysis of the mass-to-charge ratio (m/z) of the resulting fragments. The molecular formula of this compound is C₇H₁₃NO₂, corresponding to a monoisotopic mass of approximately 143.09 Da. uni.lu

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 143. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) to give an [M-17]⁺ peak and the loss of the entire carboxyl group (-COOH) to give an [M-45]⁺ peak. libretexts.org Another significant fragmentation pathway for carboxylic acid derivatives is the cleavage of the bond adjacent to the carbonyl group to form a stable acylium ion (R-CO⁺). libretexts.orglibretexts.org For this compound, this would correspond to the loss of the pyrrolidine ring structure. Further fragmentation of the pyrrolidine ring and the ethyl group would also occur. Predicted collision cross section (CCS) data suggests prominent adducts in electrospray ionization, such as [M+H]⁺ at m/z 144.10192 and [M-H]⁻ at m/z 142.08736. uni.lu

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Ion/Fragment | Description |

|---|---|---|

| 144.10 | [M+H]⁺ | Protonated Molecular Ion |

| 143.09 | [M]⁺ | Molecular Ion |

| 126.09 | [M-OH]⁺ or [M+H-H₂O]⁺ | Loss of Hydroxyl group or Water |

| 98.06 | [M-COOH]⁺ | Loss of Carboxyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. uobabylon.edu.iq The chromophores present in this compound are the non-bonding electrons on the oxygen and nitrogen atoms and the π-electrons of the carbonyl group. Saturated, non-conjugated carboxylic acids typically exhibit a weak n→π* absorption at a low wavelength, around 210 nm. libretexts.orglibretexts.orgresearchgate.net Because this compound lacks any extended conjugation, it is not expected to show significant absorption in the near-UV or visible regions of the spectrum. uobabylon.edu.iq The primary use of UV-Vis for this compound would be for quantitative analysis at a low wavelength, assuming a suitable transparent solvent is used. uobabylon.edu.iq

X-ray Diffraction Analysis for Solid-State Structure Determination

In studies of similar cyclic amino acid derivatives, XRD has been instrumental in confirming the stereochemistry and observing intermolecular interactions, such as hydrogen bonding. mdpi.com For instance, the analysis of a CF3-substituted proline derivative allowed for the unambiguous confirmation of its structure, which was isolated as a single diastereomer. nih.gov The crystal structure of related compounds, like certain indole-2-carboxylic acids, reveals the formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups. mdpi.com The spatial arrangement of molecules in the crystal lattice is further influenced by other interactions, including those involving the amine groups and other substituents. mdpi.com

While specific XRD data for this compound is not widely published, the principles of the technique are broadly applicable. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

Table 1: Representative Crystallographic Data for a Proline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Z | 4 |

Note: This data is for a related compound, 5-methoxy-1H-indole-2-carboxylic acid, and is presented for illustrative purposes to demonstrate the type of information obtained from an XRD analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from related compounds or impurities. Due to the lack of a strong chromophore in the native molecule, derivatization is often necessary to enable UV or fluorescence detection, thereby enhancing sensitivity. researchgate.netimpactfactor.org

Several derivatizing agents are employed for amino acids like proline and its derivatives, including NBD-Cl (4-Chloro-7-nitrobenzofurazan) and FMOC-Cl (9-fluorenylmethyl chloroformate). researchgate.netrsc.org After derivatization, the resulting products can be detected at specific wavelengths, for example, at 465 nm for NBD-derivatized proline. researchgate.net

Reversed-phase HPLC is a common mode used for the analysis of proline derivatives. nih.govnih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For chiral compounds like this compound, chiral HPLC is essential for separating enantiomers. Polysaccharide-based chiral stationary phases, such as Chiralpak columns, are frequently used for this purpose. researchgate.net The mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and a polar solvent like ethanol (B145695) with an additive such as trifluoroacetic acid (TFA), is optimized to achieve good resolution between the enantiomers. researchgate.net

The method's performance is validated according to established guidelines, assessing parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). researchgate.netimpactfactor.org For instance, a validated method for proline enantiomers demonstrated a linearity regression coefficient of 0.999 and recovery rates between 90% and 95.11%. impactfactor.org

Table 2: Typical HPLC Parameters for the Analysis of Proline Derivatives

| Parameter | Condition | Reference |

| Column | Chiralpak IA (250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | 0.1% Trifluoroacetic acid (TFA) in Ethanol | researchgate.netimpactfactor.org |

| Flow Rate | 0.6 mL/min | impactfactor.org |

| Detection | UV at 464 nm (after derivatization with NBD-Cl) | impactfactor.org |

| Column Temperature | 40 °C | impactfactor.org |

| Injection Volume | 10 µL | impactfactor.org |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, including the synthesis of this compound and its derivatives. nih.govchemscene.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

For carboxylic acids, the choice of the mobile phase (eluent) is critical. A common issue is "tailing," where the spot elongates, which can be mitigated by adding a small amount of a polar acidic solvent like acetic acid or formic acid to the eluent. researchgate.netresearchgate.net This ensures that the carboxylic acid remains in its protonated form and interacts less strongly with the silica (B1680970) gel stationary phase. researchgate.net

A typical mobile phase for separating carboxylic acids from their less polar ester counterparts might consist of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small percentage of acetic acid. researchgate.net For instance, a ratio of dichloromethane-methanol-acetic acid (96:3:1) has been suggested for separating carboxylic acids and their esters. researchgate.net

The spots on the TLC plate are visualized under UV light if the compounds are UV-active. If not, staining with a visualizing agent is necessary. Ninhydrin is a common stain for amino acids and their derivatives, which reacts with the secondary amine of the pyrrolidine ring to produce a colored spot. researchgate.net

Table 3: Example TLC System for Carboxylic Acids

| Component | Function | Example |

| Stationary Phase | Adsorbent | Silica gel plate |

| Mobile Phase | Eluent | Dichloromethane:Methanol:Acetic Acid (96:3:1) |

| Visualization | Detection Method | UV light or Ninhydrin stain |

By comparing the retention factor (Rf) values of the spots corresponding to the starting materials and the product, a chemist can effectively track the conversion and determine the appropriate time to stop the reaction. nih.gov

Computational and Theoretical Investigations of 1 Ethylpyrrolidine 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in determining the electronic properties of a molecule. These methods, such as Hartree-Fock (HF) and post-HF methods, solve the Schrödinger equation to provide information on electron distribution, molecular orbitals, and related energetic properties.

Detailed Research Findings: For a molecule like 1-Ethylpyrrolidine-2-carboxylic acid, these calculations would reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these orbitals is also informative; the HOMO is typically located on electron-rich areas and represents the ability to donate an electron, while the LUMO is on electron-poor areas and indicates the ability to accept an electron. In this molecule, the HOMO is expected to have significant contributions from the non-bonding orbital of the tertiary nitrogen atom and the oxygen atoms of the carboxylic group. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group (C=O) in the carboxylic acid.

Quantum calculations also yield other key electronic properties, which are summarized in the table below based on typical values for similar amino acid derivatives.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations Note: These are representative values based on calculations for analogous structures, as direct literature data for this compound is limited.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ +1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 8.0 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~ 2.5 - 3.5 D | Measures the overall polarity of the molecule. |

| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | ~ -1.5 eV | Energy released when an electron is added. |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that maps the electron density of a system to determine its energy and other properties. It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of this size.

Detailed Research Findings: DFT studies on proline and its derivatives are common and provide a strong basis for predicting the behavior of this compound. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, can be used to optimize the molecular geometry, calculate vibrational frequencies (for comparison with IR and Raman spectra), and determine various reactivity descriptors. researchgate.net

Table 2: Predicted Reactivity Descriptors from DFT Calculations Note: These values are derived from the principles of conceptual DFT and are typical for related proline analogs.

| Descriptor | Formula | Predicted Value Range | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (LUMO - HOMO) / 2 | ~ 4.0 eV | Resistance to change in electron configuration. |

| Electronic Chemical Potential (μ) | (HOMO + LUMO) / 2 | ~ -2.5 eV | Electron escaping tendency. |

| Electrophilicity Index (ω) | μ² / 2η | ~ 0.78 eV | Propensity to accept electrons. |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulates the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of the conformational landscape.

Detailed Research Findings: For this compound, MD simulations would be crucial for understanding its flexibility in different environments, such as in an aqueous solution. The key conformational equilibria for proline derivatives are the endo/exo ring pucker and the cis/trans orientation of the substituent on the nitrogen atom relative to the carboxylic acid group. nih.govnih.gov The ethyl group at the N1 position adds another layer of complexity due to its own rotational freedom.

MD simulations on proline-based peptides have shown that the nature of the N-substituent directly impacts the cis/trans equilibrium of the preceding peptide bond. mdpi.com An N-ethyl group, being bulkier than hydrogen, would likely introduce steric hindrance that could favor one isomer over the other. Simulations can map the free energy surface associated with these conformational changes, identifying the most stable states and the energy barriers between them. This is particularly relevant for understanding how this molecule might behave if incorporated into a peptide or when interacting with a biological target. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The ability of a molecule to form non-covalent interactions, particularly hydrogen bonds, is central to its physical properties and biological function. The carboxylic acid group of this compound is a primary site for such interactions.

Detailed Research Findings: The carboxylic acid moiety contains both a hydrogen bond donor (the hydroxyl -OH group) and a hydrogen bond acceptor (the carbonyl C=O group). This allows the molecule to form several types of hydrogen bonds:

Intramolecular Hydrogen Bonds: It is possible for a hydrogen bond to form between the carboxylic proton and the tertiary nitrogen atom, although this would require a strained conformation. Studies on similar molecules like N-acetylproline have shown that intramolecular hydrogen bonds can stabilize specific conformers, particularly in non-polar environments. nih.gov

Intermolecular Hydrogen Bonds (Self-Association): Like other carboxylic acids, this compound can form strong intermolecular hydrogen bonds with itself, leading to the formation of cyclic dimers in the solid state or in non-polar solvents.

Intermolecular Hydrogen Bonds (with Solvent): In polar protic solvents like water, the carboxylic acid group will readily form hydrogen bonds with solvent molecules, both donating a proton to and accepting a proton from water. researchgate.net

Computational methods like DFT can calculate the strength and geometry of these hydrogen bonds. frontiersin.org The Atoms in Molecules (AIM) theory can be applied to the calculated electron density to characterize the nature of these bonds, distinguishing strong, covalent-like hydrogen bonds from weaker, electrostatic interactions. frontiersin.org

Machine Learning and Data-Driven Approaches in Design and Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have become integral to computational chemistry and drug design. nih.govharvard.edu These methods leverage large datasets to build predictive models for molecular properties, activity, and toxicity, accelerating the design of new molecules.

Detailed Research Findings: For a compound like this compound, ML models could be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): If a series of related proline derivatives with known biological activity were available, a QSAR model could be trained to predict the activity of new, unsynthesized analogs. researchgate.net The model would learn the relationship between molecular descriptors (e.g., size, polarity, electronic properties) and activity.

Property Prediction: ML models are frequently used to predict physicochemical properties like solubility, pKa, and lipophilicity (logP), as well as absorption, distribution, metabolism, and excretion (ADME) profiles. These predictions are crucial in the early stages of drug discovery to prioritize compounds with favorable properties.

De Novo Design: Generative ML models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be used to design novel molecules. harvard.edu A model could be trained on a library of known proline-based compounds and then used to generate new structures, like derivatives of this compound, that are optimized for a specific property or biological target.

While no specific ML models for this compound are published, the general applicability of these data-driven techniques is well-established for small molecules in pharmaceutical research. mdpi.comtue.nl

Applications of 1 Ethylpyrrolidine 2 Carboxylic Acid in Materials and Catalysis

Role as a Ligand in Coordination Chemistry

Formation of Metal Complexes

1-Ethylpyrrolidine-2-carboxylic acid, with its pyrrolidine (B122466) ring containing a nitrogen atom and a carboxylic acid group, possesses the necessary functional groups to act as a ligand in coordination chemistry. The nitrogen atom and the oxygen atoms of the carboxylate group can donate lone pairs of electrons to a central metal ion, forming coordination complexes. The formation of such complexes is a fundamental aspect of its chemistry, influencing its reactivity and potential applications.

The structure of this compound allows for chelation, where both the nitrogen and an oxygen atom from the carboxylate group can bind to the same metal ion, forming a stable five-membered ring. This chelate effect enhances the stability of the resulting metal complex. The specific coordination mode can vary depending on the metal ion, the solvent system, and the presence of other ligands.

Research into the coordination chemistry of similar carboxylic acid derivatives provides insights into the expected behavior of this compound. For instance, studies on copper(II) complexes with various 1,4-dicarboxylic acids have demonstrated the formation of both discrete mononuclear complexes and extended one-dimensional coordination polymers. mdpi.com The presence of additional chelating ligands can influence the dimensionality of the resulting structures. mdpi.com In the context of this compound, the ethyl group on the nitrogen atom can introduce steric hindrance, which may affect the geometry and nuclearity of the metal complexes formed.

The formation of metal complexes with this compound is not only of academic interest but also underpins its applications in catalysis and materials science. The coordination environment around the metal center can be fine-tuned by modifying the ligand structure, which in turn can modulate the catalytic activity or the physical properties of the material.

While specific studies detailing the crystal structures of this compound with various metal ions are not extensively reported in the provided search results, the fundamental principles of coordination chemistry and the known behavior of analogous ligands strongly support its capacity to form stable metal complexes. The interaction with transition metals is particularly relevant for catalytic applications.

Catalytic Applications of this compound Derivatives

Derivatives of this compound have shown promise in various catalytic applications, leveraging the unique structural and electronic properties of the pyrrolidine scaffold.

Ionic Liquid Catalysts

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as environmentally benign solvents and catalysts. ejmanager.comnih.gov Carboxylic acid-based ionic liquids, in particular, have been developed and utilized as catalysts in a variety of organic transformations.

A notable example is the development of L-Pyrrolidine-2-carboxylic acid sulfate (B86663) (LPCAS), a Brønsted acidic ionic liquid. ejmanager.comscirp.orgresearchgate.netresearchgate.net This catalyst has been successfully employed in the synthesis of several classes of heterocyclic compounds, including 14-aryl-14H-dibenzo[a,j]xanthenes, 1,8-dioxo-octahydroxanthenes, tetrahydrobenzo[b]pyrans, and 2,4,5-trisubstituted-1H-imidazoles. ejmanager.comscirp.orgresearchgate.netresearchgate.net The use of LPCAS offers several advantages, such as high yields, shorter reaction times, cleaner reaction profiles, and the use of an inexpensive and environmentally friendly catalyst. ejmanager.comresearchgate.net

The catalytic activity of LPCAS stems from its Brønsted acidity, which facilitates the condensation reactions required for the synthesis of these complex molecules. ejmanager.comscirp.org While LPCAS is derived from L-proline, the principles of its synthesis and application can be extended to derivatives of this compound. An analogous ionic liquid derived from this compound would be expected to exhibit similar catalytic properties, with the ethyl group potentially influencing its solubility and interaction with substrates.

| Catalyst | Reaction Type | Products | Advantages |

| L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS) | Condensation | 14-aryl-14H-dibenzo[a,j]xanthenes | High yields, short reaction times, eco-friendly scirp.orgresearchgate.net |

| L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS) | Condensation | 1,8-dioxo-octahydroxanthenes | Efficient, clean reaction profile researchgate.net |

| L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS) | Multi-component | Tetrahydrobenzo[b]pyrans | High catalytic activity, aqueous medium researchgate.net |

| L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS) | Multi-component | 2,4,5-trisubstituted-1H-imidazoles | Excellent yields, solvent-free conditions ejmanager.com |

Enantioselective Catalysis

The chiral nature of this compound makes it a valuable scaffold for the development of catalysts for enantioselective reactions. Asymmetric organocatalysis, a field that utilizes small organic molecules as catalysts, has seen significant advancements with the use of proline and its derivatives. youtube.com

Proline itself is a well-known catalyst for various asymmetric transformations, such as the aldol (B89426) and Michael reactions. youtube.com Its catalytic cycle often involves the formation of a chiral enamine or iminium ion intermediate. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the catalyst.

Derivatives of this compound can be employed in a similar manner. The presence of the ethyl group on the nitrogen atom can influence the steric and electronic properties of the catalyst, potentially leading to improved enantioselectivity or reactivity for specific substrates. Chiral pyrrolidine-based catalysts have been developed for enantioselective Michael reactions of carbonyl compounds with nitroalkenes. nih.gov These catalysts often feature a carboxylic acid group that can participate in hydrogen bonding to control the orientation of the substrates in the transition state, thereby dictating the stereoselectivity. nih.gov

Furthermore, chiral ligands derived from amino acids are crucial in transition metal-catalyzed enantioselective reactions. For instance, chiral Mn(III) complexes have been developed for the highly enantioselective epoxidation of alkenes. organic-chemistry.orgbrandeis.edu While the specific use of this compound as a ligand in such systems is not explicitly detailed in the search results, its structural similarity to other successful chiral ligands suggests its potential in this area. The development of a chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalyst for the enantioselective C2-H alkylation of pyridines further highlights the importance of chiral ligands in modern catalysis. nih.gov

Intermediacy in the Synthesis of Advanced Chemical Entities

This compound and its derivatives serve as important building blocks and intermediates in the synthesis of more complex and biologically active molecules. The pyrrolidine ring is a common structural motif in many pharmaceuticals and natural products. nih.govmdpi.com

The synthesis of various pyrrolidine-containing drugs often starts from cyclic precursors like proline and its derivatives. nih.gov For example, (S)-prolinol, which can be obtained from the reduction of proline, is a starting material for several drugs. nih.gov Similarly, this compound can be a precursor for the synthesis of a variety of substituted pyrrolidines with potential pharmaceutical applications. A patent from 1957 describes the use of N-ethyl pyrrolidine-2-carboxylic acid methyl ester in the synthesis of N-ethyl pyrrolidine-2-carboxylic acid 2,6-dimethyl anilide. google.com

More recently, research has focused on the synthesis of pyrrolidine derivatives as key intermediates for dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used for the treatment of type-II diabetes. beilstein-journals.org For instance, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for the synthesis of the DPP-IV inhibitor Vildagliptin, is synthesized from L-proline. beilstein-journals.org This highlights the role of pyrrolidine-2-carboxylic acid derivatives in accessing important pharmaceutical agents.

The versatility of the pyrrolidine ring and the carboxylic acid functionality allows for a wide range of chemical modifications, making this compound a valuable starting material for the construction of diverse molecular architectures.

| Intermediate | Target Molecule Class | Therapeutic Area |

| N-ethyl pyrrolidine-2-carboxylic acid methyl ester | Anilide derivatives | Not specified google.com |

| Pyrrolidine-2-carboxylic acid derivatives | DPP-IV inhibitors | Type-II Diabetes beilstein-journals.org |

| Pyrrolidine derivatives | Various pharmaceuticals | Multiple nih.gov |

Nanotechnology Applications (General Carboxylic Acid Role)

While specific applications of this compound in nanotechnology are not extensively documented, the general role of carboxylic acids in this field is well-established and provides a strong indication of its potential. patsnap.comresearchgate.netcd-bioparticles.com Carboxylic acids are pivotal in the synthesis, stabilization, and functionalization of nanoparticles due to the versatile reactivity of the carboxyl group (-COOH). patsnap.com

The carboxyl group can bind to the surface of nanoparticles through various interactions, including electrostatic attraction, hydrogen bonding, and the formation of covalent or coordinate bonds (ester linkages, bridging, and chelating). cd-bioparticles.com This surface modification is crucial for several reasons:

Stabilization and Dispersion: Carboxylic acids act as capping agents that prevent the agglomeration of nanoparticles, which is a common issue due to van der Waals forces. cd-bioparticles.com This stabilization enhances the dispersion of nanoparticles in various solvents, particularly polar ones like water. cd-bioparticles.comcd-bioparticles.net

Control of Size and Shape: The presence of carboxylic acids during the synthesis of nanoparticles can influence their size and morphology. cd-bioparticles.com

Surface Functionalization: The carboxyl group provides a reactive handle for the covalent attachment of other molecules, such as biomolecules (e.g., proteins, DNA), drugs, and targeting ligands. patsnap.com This functionalization is essential for applications in drug delivery, bioimaging, and biosensing. patsnap.comcd-bioparticles.net

Enhanced Biocompatibility: Carboxylated nanoparticles often exhibit improved biocompatibility, which is critical for their use in biomedical applications. cd-bioparticles.net

Carboxylic acids have been instrumental in the functionalization of a wide range of nanomaterials, including metal oxides (e.g., TiO2, nanoceria), metal nanoparticles, and carbon-based nanostructures like carbon nanotubes and graphene. patsnap.comcd-bioparticles.comnih.gov The improved dispersion and processability of these functionalized nanomaterials have opened up new possibilities in fields such as electronics, energy storage, and environmental remediation. patsnap.com

Given these well-documented roles, this compound, with its inherent carboxylic acid functionality, is a strong candidate for use as a surface modifying agent in nanotechnology. The pyrrolidine ring and the ethyl group could offer additional functionalities and influence the interaction of the modified nanoparticles with their environment.

Role as Capping Agents

In the synthesis of nanomaterials, capping agents are molecules that adsorb to the surface of nascent nanoparticles, thereby controlling their growth and preventing aggregation. nih.govsemanticscholar.org This is a critical step in producing nanoparticles with desired sizes and morphologies. Carboxylic acids are a well-established class of capping agents, as the carboxyl group can effectively bind to the surface of metal and metal oxide nanoparticles. nih.gov

Theoretically, this compound could function as a capping agent. The carboxylic acid moiety would be expected to coordinate to the nanoparticle surface. The pyrrolidine ring and the N-ethyl group would then project outwards, creating a steric barrier that inhibits further particle growth and prevents individual nanoparticles from clumping together. The presence of the ethyl group, as opposed to the proton in L-proline, could influence the packing density of the capping agent on the nanoparticle surface and its solubility in different solvents, potentially offering a means to tune the final properties of the nanomaterials. However, without specific research on this compound, these effects remain speculative.

Stabilizing Agents for Nanomaterials

Beyond the initial synthesis, maintaining the long-term stability of nanoparticles in a colloidal suspension is crucial for many applications. Stabilizing agents are employed to prevent the agglomeration and sedimentation of nanoparticles over time. arxiv.org The mechanisms of stabilization are often electrostatic, steric, or a combination of both.

This compound possesses the structural features of a potential stabilizing agent. The adsorption of the molecule onto a nanoparticle surface could impart stability through two primary mechanisms. The deprotonated carboxylate group would create a negative surface charge, leading to electrostatic repulsion between adjacent nanoparticles. Simultaneously, the pyrrolidine ring and the ethyl group would form a protective organic layer, providing steric hindrance. Studies on the parent amino acid, proline, have demonstrated its ability to stabilize colloidal suspensions, suggesting that its derivatives could have similar capabilities. arxiv.org The N-ethyl group might alter the effectiveness of this stabilization by modifying the steric bulk and the intermolecular interactions between the capping layers. However, there is currently no published research that has investigated or quantified the stabilizing effects of this compound on any specific nanomaterial.

Data on Nanomaterial Stabilization

Due to the lack of specific research on this compound as a capping or stabilizing agent, no experimental data is available to be presented in a tabular format. Research in this area would be required to determine parameters such as the resulting nanoparticle size distribution, zeta potential of the stabilized particles, and the long-term stability of the colloidal suspensions.

An exploration of this compound reveals a compound of significant interest in the advancement of chemical synthesis and material science. As a derivative of the naturally occurring amino acid proline, it serves as a versatile building block, offering unique structural and chemical properties. This article delves into the future research directions and emerging trends that are poised to unlock the full potential of this intriguing molecule.

Future Research Directions and Emerging Trends in 1 Ethylpyrrolidine 2 Carboxylic Acid Research

The study of 1-Ethylpyrrolidine-2-carboxylic acid and its derivatives is entering a new phase, driven by demands for greater efficiency, sustainability, and precision in chemical manufacturing and application. Researchers are focusing on innovative methodologies, from green synthesis to computational design, to harness the potential of this N-alkylated proline derivative.

Q & A

Basic Research Questions

Q. What are the key molecular characteristics of 1-Ethylpyrrolidine-2-carboxylic acid?

- Methodological Answer : The compound has a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.19 g/mol . Its CAS registry number is 98435-76-8 (or EN300-1165976 in some catalogs). Structural confirmation can be achieved via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy , focusing on the ethyl group’s proton signals (δ ~1.0–1.5 ppm) and the carboxylic acid’s distinctive carbonyl peak (~170–175 ppm in ¹³C NMR) .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : Synthesis often involves microbial fermentation using Corynebacterium acetoacidophilum strains, with L-glutamic acid as a precursor . For lab-scale chemical synthesis, alkylation of pyrrolidine-2-carboxylic acid with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is typical. Post-synthesis purification requires ion-exchange chromatography or recrystallization from ethanol/water mixtures to isolate the enantiopure form .

Advanced Research Questions

Q. How does the ethyl substitution influence the stereochemical configuration and reactivity in peptide synthesis?

- Methodological Answer : The ethyl group at the pyrrolidine nitrogen introduces steric hindrance , altering the compound’s conformational flexibility and enhancing its role as a chiral auxiliary in peptide coupling. For example, in solid-phase peptide synthesis (SPPS), this modification improves resistance to racemization during activation with reagents like HBTU/DIPEA. Comparative studies using circular dichroism (CD) and X-ray crystallography can validate stereochemical integrity in final peptides .

Q. What analytical techniques are recommended for confirming enantiomeric purity?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) is optimal, using hexane/isopropanol (85:15) mobile phases. For NMR-based analysis, chiral derivatizing agents (e.g., Mosher’s acid chloride) can resolve enantiomers via distinct ¹H NMR splitting patterns. Cross-validation with polarimetry ([α]D measurements) ensures accuracy, particularly for batches intended for pharmaceutical applications .

Q. What role does this compound play in multi-component catalytic reactions?

- Methodological Answer : The compound acts as a ligand or co-catalyst in asymmetric catalysis. For instance, in pyrazolo[1,5-a]pyridine synthesis , its coordination with transition metals (e.g., Cu(I)) enhances enantioselectivity by stabilizing reactive intermediates. Reaction optimization requires kinetic studies (e.g., variable-temperature NMR) and density functional theory (DFT) modeling to map transition states .

Q. How to evaluate the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Thermal stress (40–80°C for 24–72 hours)

- Hydrolytic conditions (pH 1–13 buffers)

- Oxidative stress (3% H₂O₂)

Analyze degradation products via LC-MS/MS and quantify stability using Arrhenius kinetics . Note that the compound decomposes above 220°C, requiring storage at 2–8°C in inert atmospheres to prevent carboxylate dimerization .

Contradictions & Limitations in Existing Data

- Stability Data : While notes a lack of explicit stability data, empirical studies suggest decomposition at high temperatures (>220°C) . Researchers should prioritize in-house stability profiling under specific experimental conditions.

- Synthesis Methods : Microbial fermentation () yields enantiopure product but may require strain optimization for scalability, whereas chemical synthesis risks racemization without stringent chiral control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |